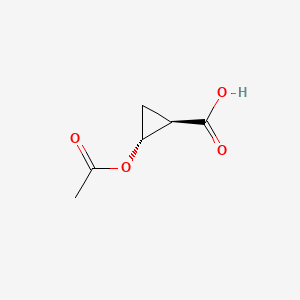![molecular formula C6H8O2 B13455328 1-Oxaspiro[3.3]heptan-6-one](/img/structure/B13455328.png)
1-Oxaspiro[3.3]heptan-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Oxaspiro[3.3]heptan-6-one, also known as 1-oxaspiroheptane, is an organic compound with the molecular formula C7H14O. It is a cyclic ether and appears as a colorless liquid at room temperature. This compound is notable for its versatility and wide range of applications in various scientific fields.
Métodos De Preparación
1-Oxaspiro[3.3]heptan-6-one can be synthesized through several methods, including:
Williamson Ether Synthesis: An alkyl halide reacts with a strong base like sodium hydroxide to form an alkoxide, which then reacts with an alcohol to form the desired ether.
Grignard Reagents: These reagents can be used to form the compound through a series of reactions involving organolithium and organocuprate reagents.
Decagram-Scale Synthesis: Starting from commercially available and inexpensive 3-oxocyclobutane-1-carboxylic acid, a series of 6 to 13 operationally simple steps can be used to synthesize this compound.
Análisis De Reacciones Químicas
1-Oxaspiro[3.3]heptan-6-one undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert it into other cyclic ethers or alcohols.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions: Reagents like sodium hydroxide, Grignard reagents, and organolithium compounds are commonly used in these reactions.
Major Products: The reactions typically yield a variety of ethers, alcohols, and other cyclic compounds.
Aplicaciones Científicas De Investigación
1-Oxaspiro[3.3]heptan-6-one has a wide range of applications in scientific research:
Chemistry: Used as a solvent and starting material for synthesizing various organic compounds.
Biology: Acts as a reagent in biochemical reactions and studies.
Industry: Utilized in the synthesis of amines, ethers, and esters, and as a catalyst in various organic reactions.
Mecanismo De Acción
1-Oxaspiro[3.3]heptan-6-one acts primarily as a nucleophile, donating electrons to other molecules and facilitating various chemical reactions. It can also function as a Lewis acid, accepting electrons from other molecules. These properties make it an effective catalyst in many organic reactions.
Comparación Con Compuestos Similares
1-Oxaspiro[3.3]heptan-6-one is unique due to its spirocyclic structure, which imparts distinct chemical properties compared to other cyclic ethers. Similar compounds include:
1,6-Dioxaspiro[3.3]heptane: Another cyclic ether with different reactivity and applications.
2-Oxa-6-azaspiro[3.3]heptane: A compound with both oxygen and nitrogen in the ring, used in different synthetic applications.
Propiedades
Fórmula molecular |
C6H8O2 |
|---|---|
Peso molecular |
112.13 g/mol |
Nombre IUPAC |
1-oxaspiro[3.3]heptan-6-one |
InChI |
InChI=1S/C6H8O2/c7-5-3-6(4-5)1-2-8-6/h1-4H2 |
Clave InChI |
PUAJBDOHLPLJBB-UHFFFAOYSA-N |
SMILES canónico |
C1COC12CC(=O)C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


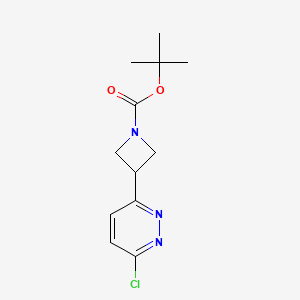
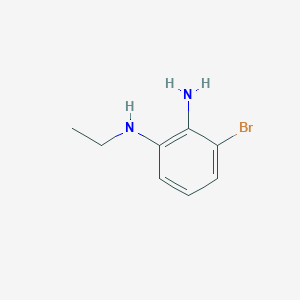

![2-amino-N-[2-(2,6-dioxo-3-piperidyl)-1-oxo-isoindolin-5-yl]acetamide](/img/structure/B13455259.png)
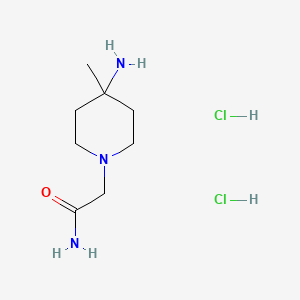
![[(1R,5S)-2-azabicyclo[3.1.0]hexan-1-yl]methanol hydrochloride](/img/structure/B13455283.png)
![1-[(Tert-butoxy)carbonyl]-3-[(methylsulfanyl)methyl]azetidine-3-carboxylicacid](/img/structure/B13455285.png)
![3-Methylimidazo[1,5-a]pyridin-6-amine dihydrochloride](/img/structure/B13455288.png)
![1-[(4-Chlorophenyl)methyl]pyrrolidine-2,3-dione](/img/structure/B13455292.png)
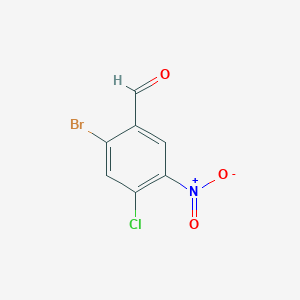

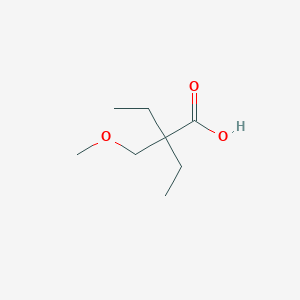
![[3-(Aminomethyl)-1-methylpyrrolidin-3-yl]methanol](/img/structure/B13455322.png)
